

N-Formylkynurenine Synthesis from Tryptophan by IDO1: A Technical Guide

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Compound of Interest

Compound Name: *N-Formylkynurenine*

Cat. No.: B195993

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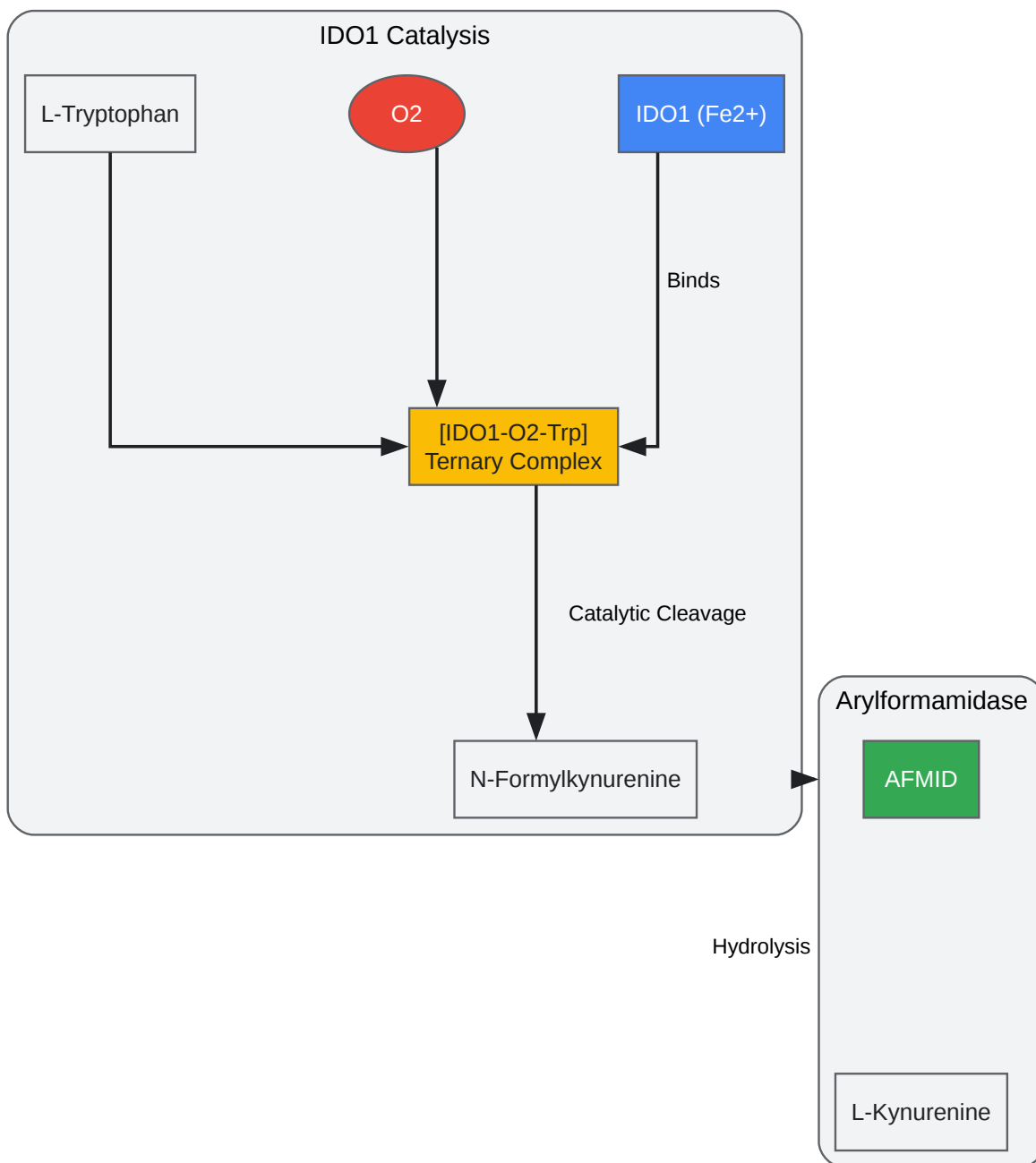
Abstract

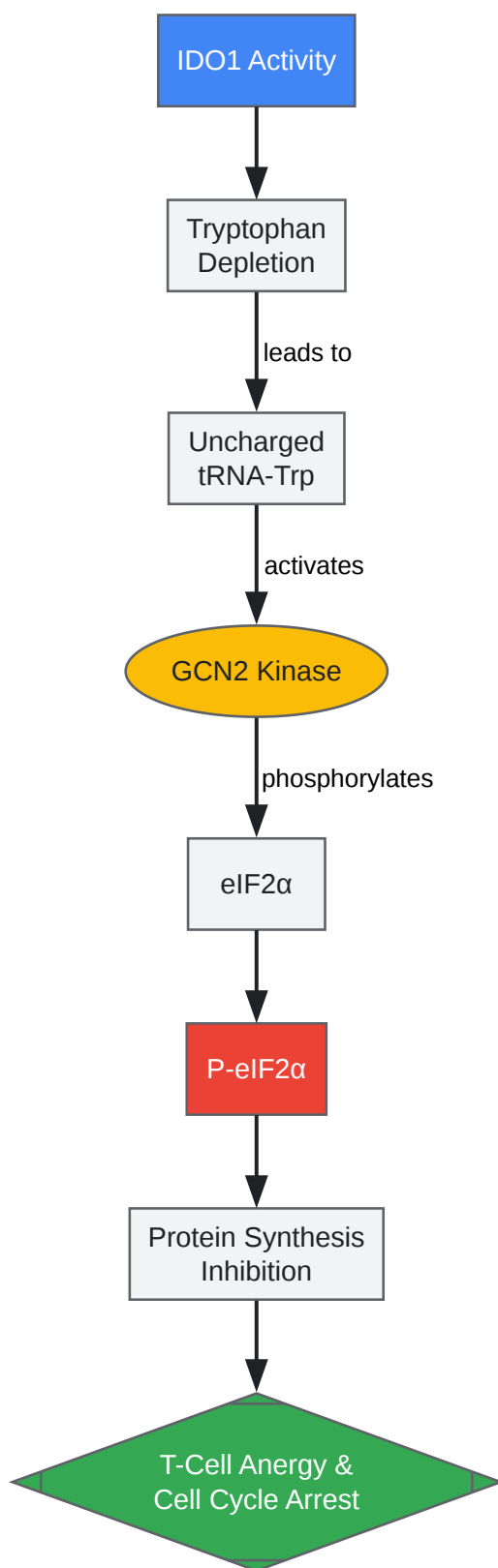
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. By converting L-tryptophan to **N-formylkynurenine**, IDO1 plays a critical role in modulating immune responses and has emerged as a significant therapeutic target, particularly in oncology and autoimmune diseases. The depletion of tryptophan and the accumulation of its downstream metabolites, collectively known as kynurenines, create a potent immunosuppressive microenvironment. This technical guide provides an in-depth examination of the biochemical synthesis of **N-formylkynurenine** by IDO1, including its enzymatic mechanism, kinetics, and the key signaling pathways it modulates. Furthermore, this document offers detailed experimental protocols for measuring IDO1 activity and quantifying its products, alongside a summary of key quantitative data to support research and development efforts in this field.

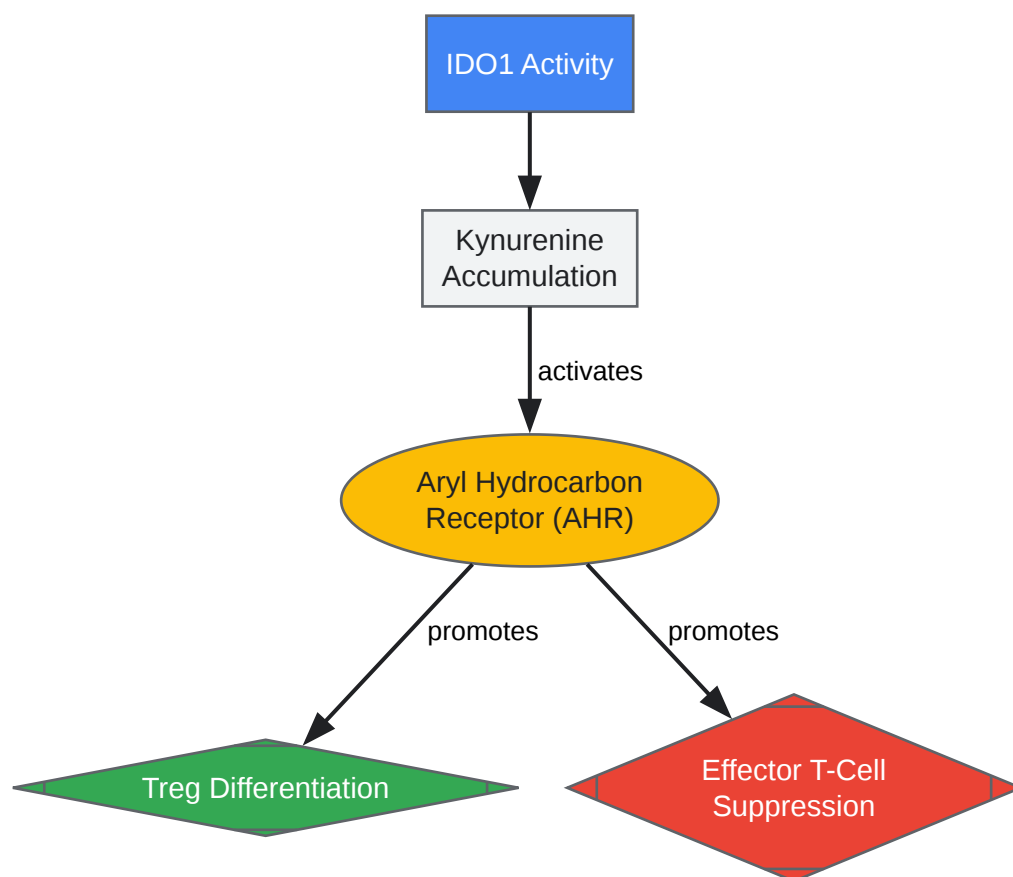
The Enzymatic Synthesis of N-Formylkynurenine

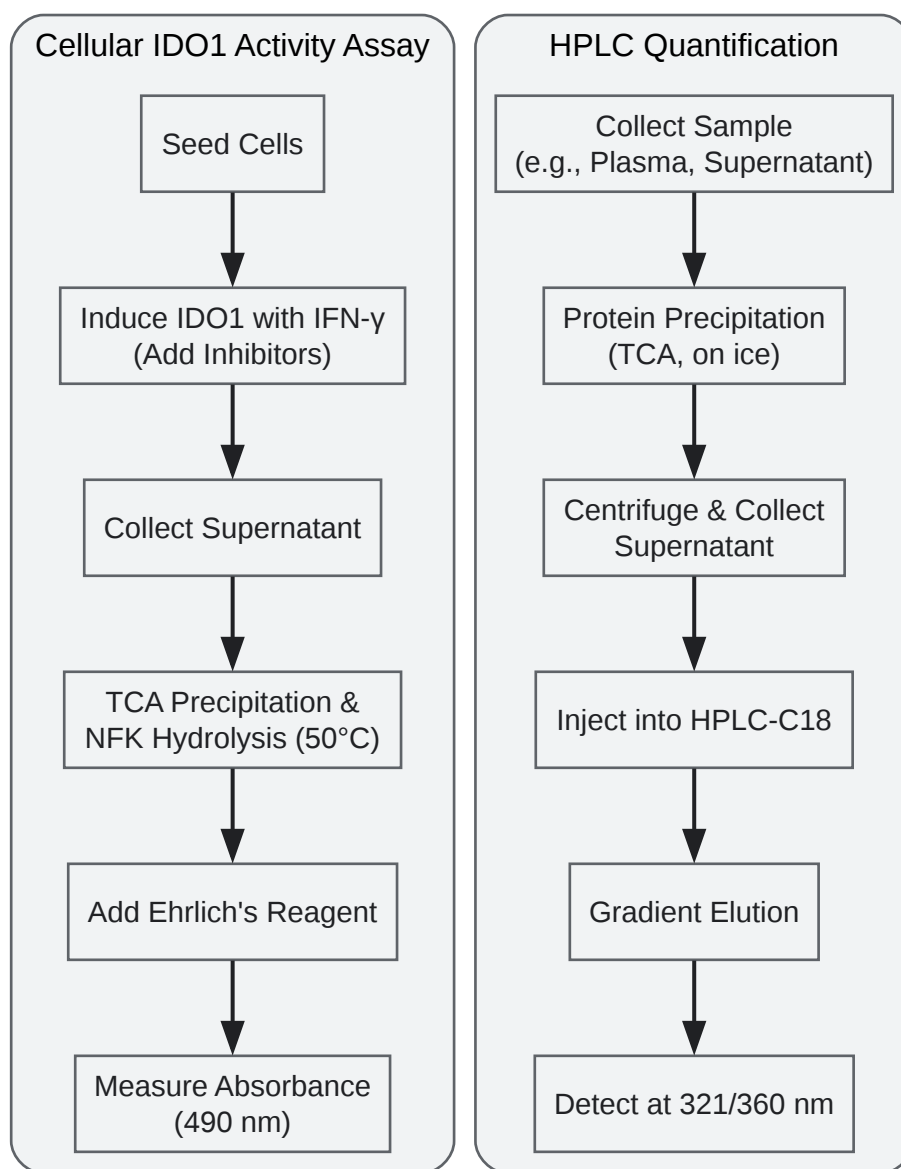
IDO1 is a monomeric oxidoreductase that catalyzes the oxidative cleavage of the pyrrole ring of the indole moiety in tryptophan.[1][2] This reaction incorporates molecular oxygen across the 2,3-double bond of the indole ring to produce **N-formylkynurenine** (NFK).[3][4] The enzyme contains a ferrous heme cofactor in its active site, which is essential for its catalytic activity.[5]

The catalytic cycle involves the binding of both L-tryptophan and molecular oxygen (O₂) to the heme iron within the active site, forming a ternary complex. While the precise mechanism is complex, it is understood to involve the formation of a ferryl intermediate. Following the oxidative ring cleavage, NFK is released. This product is then rapidly hydrolyzed by constitutively expressed arylformamidases in the cell to yield L-kynurenine.









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